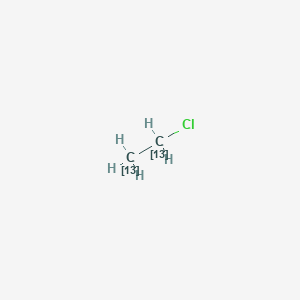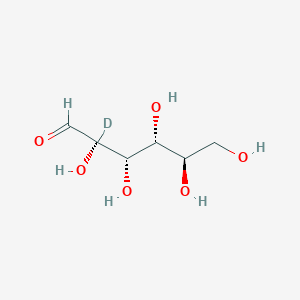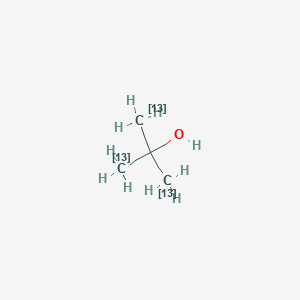
Chloro(~13~C_2_)ethane
Übersicht
Beschreibung
Chloro(~13~C_2_)ethane, also known as ethyl chloride, is a chemical compound with the formula CH3CH2Cl. It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor. This compound is commonly used in various fields, including medical, environmental, and industrial research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(~13~C_2_)ethane can be synthesized by reacting ethanol with hydrochloric acid. This reaction was first performed by Basil Valentine in 1440 . The reaction conditions typically involve heating ethanol with concentrated hydrochloric acid, which results in the formation of chloroethane and water.
Industrial Production Methods
In industrial settings, this compound is produced by the hydrochlorination of ethylene. This process involves the reaction of ethylene with hydrogen chloride gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. The reaction is as follows:
C2H4+HCl→C2H5Cl
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(~13~C_2_)ethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile.
Elimination Reactions: It can undergo dehydrohalogenation to form ethene.
Oxidation and Reduction Reactions: It can be oxidized to form acetaldehyde or reduced to form ethane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Dehydrohalogenation: Typically carried out using strong bases like potassium tert-butoxide in an alcoholic solvent.
Oxidation: Performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Ethanol, ethylamine, or other substituted ethane derivatives.
Elimination: Ethene.
Oxidation: Acetaldehyde.
Reduction: Ethane.
Wissenschaftliche Forschungsanwendungen
Chloro(~13~C_2_)ethane is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for chemical reactions.
Biology: It is used in the study of metabolic pathways and enzyme mechanisms.
Medicine: It is used as a local anesthetic and in the synthesis of pharmaceuticals.
Industry: It is used in the production of tetraethyllead, a gasoline additive, and as a refrigerant.
Wirkmechanismus
The mechanism of action of chloro(~13~C_2_)ethane involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the removal of the chlorine atom and a hydrogen atom leads to the formation of a double bond, resulting in the formation of ethene. The specific pathways and molecular targets depend on the type of reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Chloro(~13~C_2_)ethane can be compared with other similar compounds, such as:
Bromoethane (C~2~H~5~Br): Similar in structure but contains a bromine atom instead of chlorine. It undergoes similar reactions but with different reactivity.
Fluoroethane (C~2~H~5~F): Contains a fluorine atom instead of chlorine. It is less reactive in nucleophilic substitution reactions due to the strong carbon-fluorine bond.
Iodoethane (C~2~H~5~I): Contains an iodine atom instead of chlorine. It is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond.
This compound is unique due to its balanced reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
chloro(1,2-13C2)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1+1,2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-ZDOIIHCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584358 | |
| Record name | Chloro(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34189-76-9 | |
| Record name | Chloro(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34189-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate](/img/structure/B3334099.png)
![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)




